- Role of Electron-Deficient Olefin Ligands in a Ni-Catalyzed Aziridine Cross-Coupling To Generate Quaternary Carbons, Journal of the American Chemical Society, 2020, 142(19), 8928-8937

Cas no 92273-73-9 (Butylzinc bromide, 0.50 M in THF)

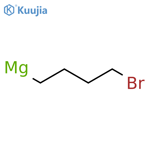

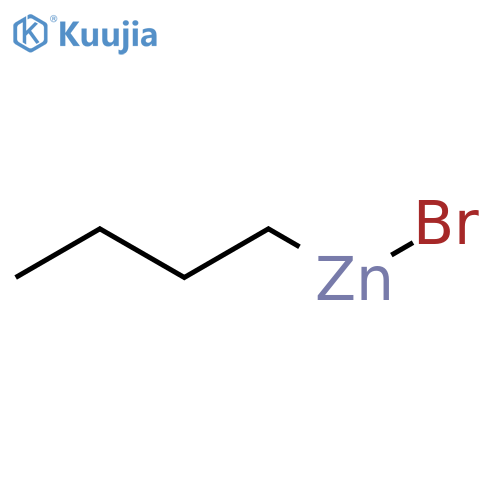

92273-73-9 structure

Nom du produit:Butylzinc bromide, 0.50 M in THF

Numéro CAS:92273-73-9

Le MF:C4H9BrZn

Mégawatts:202.427257299423

MDL:MFCD00671997

CID:800566

PubChem ID:24873140

Butylzinc bromide, 0.50 M in THF Propriétés chimiques et physiques

Nom et identifiant

-

- Zinc, bromobutyl-

- Butylzinc Bromide

- n-Butylzinc broMide

- butylzinc bromide solution

- Butylzinc bromide solution 0.5 in THF

- butylzinc(II) bromide

- n-Butylzinc broMide,0.5M in THF,packaged under Argon in resealable CheMSeal^t bottles

- n-butylZnBr

- Bromobutylzinc (ACI)

- Bromo(butyl)zinc

- BUTYLZINC BROMIDE, 0.5M SOLUTION IN TETR AHYDROFURAN

- n-Butylzinc broMide, 0.5M in THF, packaged under Argon in resealable CheMSeal^t bottles

- Butylzinc bromide, 0.50 M in THF

-

- MDL: MFCD00671997

- Piscine à noyau: 1S/C4H9.BrH.Zn/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q;;+1/p-1

- La clé Inchi: HMBGXQKLGHIDMN-UHFFFAOYSA-M

- Sourire: C(CC)C[Zn]Br

Propriétés calculées

- Qualité précise: 199.91800

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 0

- Comptage des atomes lourds: 6

- Nombre de liaisons rotatives: 1

Propriétés expérimentales

- Couleur / forme: Liquide transparent incolore

- Dense: 0.958 g/mL at 25 °C

- Point de fusion: No data available

- Point d'ébullition: No data available

- Point d'éclair: Degrés Fahrenheit: 1.4°f< br / >Degrés Celsius: - 17 ° C< br / >

- Coefficient de répartition de l'eau: Reacts with water.

- Le PSA: 0.00000

- Le LogP: 2.59720

- Sensibilité: Air Sensitive

- Couleur / forme: 0.5 M in THF

- Solubilité: Reacts with water.

- Pression de vapeur: No data available

Butylzinc bromide, 0.50 M in THF Informations de sécurité

-

Symbolisme:

- Mot signal:Danger

- Description des dangers: H225-H302-H319-H335-H351

- Déclaration d'avertissement: P210-P280-P301+P312+P330-P305+P351+P338-P370+P378-P403+P235

- Numéro de transport des marchandises dangereuses:UN 3399 4.3/PG 2

- Wgk Allemagne:3

- Code de catégorie de danger: 11-19-36/37-40

- Instructions de sécurité: S16; S26; S33; S36

-

Identification des marchandises dangereuses:

- Niveau de danger:4.3

- Conditions de stockage:2-8°C

- Terminologie du risque:R11; R14; R19; R22; R36/37/38; R40

Butylzinc bromide, 0.50 M in THF Données douanières

- Code HS:2931900090

- Données douanières:

Code douanier chinois:

2931900090Résumé:

Autres composés organiques - inorganiques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: AB (formulaire de dédouanement des marchandises entrantes, formulaire de dédouanement des marchandises sortantes). Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 30,0%

Résumé:

2931900090. Autres composés organo - inorganiques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: AB (certificat d'inspection des marchandises importées, certificat d'inspection des marchandises exportées). Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 30,0%

Butylzinc bromide, 0.50 M in THF PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| abcr | AB349479-50 ml |

n-Butylzinc bromide, 0.5M in THF, packaged under Argon in resealable ChemSeal bottles; . |

92273-73-9 | 50 ml |

€199.00 | 2024-04-16 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H58121-50ml |

n-Butylzinc bromide, 0.5M in THF, packaged under Argon in resealable ChemSeal\x99 bottles |

92273-73-9 | 50ml |

¥3125.00 | 2023-04-13 | ||

| TRC | B010754-10mL |

Butylzinc bromide, 0.50 M in THF |

92273-73-9 | 10mL |

165.00 | 2021-08-18 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 497746-50ML |

Butylzinc bromide, 0.50 M in THF |

92273-73-9 | 50ml |

¥2584.47 | 2023-12-05 | ||

| Oakwood | 213843-1ml |

n-Butylzinc bromide 0.5 M in Tetrahydrofuran |

92273-73-9 | 1ml |

$35.00 | 2024-07-19 | ||

| Fluorochem | 213843-1ml |

n-Butylzinc bromide 0.5 M in Tetrahydrofuran |

92273-73-9 | 1ml |

£33.00 | 2022-02-28 | ||

| A2B Chem LLC | AH88499-100ml |

BUTYLZINC BROMIDE |

92273-73-9 | 100ml |

$559.00 | 2023-12-29 | ||

| abcr | AB349479-50ml |

n-Butylzinc bromide, 0.5M in THF, packaged under Argon in resealable ChemSeal bottles; . |

92273-73-9 | 50ml |

€199.00 | 2025-02-18 | ||

| Oakwood | 213843-5ml |

n-Butylzinc bromide 0.5 M in Tetrahydrofuran |

92273-73-9 | 5ml |

$80.00 | 2024-07-19 | ||

| TRC | B010754-5mL |

Butylzinc bromide, 0.50 M in THF |

92273-73-9 | 5mL |

100.00 | 2021-08-18 |

Butylzinc bromide, 0.50 M in THF Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Zinc , Iodine Solvents: Dimethylacetamide ; 5 min, rt

1.2 overnight, 80 °C

1.2 overnight, 80 °C

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Zinc Catalysts: Iodine Solvents: Dimethylacetamide ; rt

1.2 12 h, 70 °C; 70 °C → rt

1.2 12 h, 70 °C; 70 °C → rt

Référence

- Palladium-catalyzed anti-Markovnikov hydroalkylation of homoallylic alcohols bearing β-fluorines, Organic Letters, 2013, 15(17), 4478-4481

Méthode de production 3

Conditions de réaction

1.1 Reagents: Magnesium , Lithium chloride , Zinc chloride Solvents: Tetrahydrofuran ; 30 min, rt

1.2 2 - 12 h, 0 - 25 °C

1.2 2 - 12 h, 0 - 25 °C

Référence

- Direct and Efficient C(sp3)-H Bond Alkylation of Tetrahydroisoquinolines and Isochroman with Alkylzinc Reagents, Advanced Synthesis & Catalysis, 2019, 361(9), 2048-2053

Méthode de production 4

Conditions de réaction

1.1 Reagents: Zinc Catalysts: Iodine Solvents: 1,3-Dimethyl-2-imidazolidinone ; rt; 10 min, rt

1.2 rt; rt → 70 °C; 16 h, 70 °C

1.2 rt; rt → 70 °C; 16 h, 70 °C

Référence

- Higher-Order Zincates as Transmetalators in Alkyl-Alkyl Negishi Cross-Coupling, Angewandte Chemie, 2012, 51(28), 7024-7027

Méthode de production 5

Conditions de réaction

1.1 Reagents: Iodine , Potassium iodide Solvents: Dimethylformamide ; 12 h, 80 °C

Référence

- Ni-catalyzed regio- and stereo-defined intermolecular cross-electrophile dialkylation of alkynes without directing group, Nature Communications, 2021, 12(1),

Méthode de production 6

Conditions de réaction

1.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; rt; 3 h, reflux

Référence

- Method for synthesizing 3,5-dihydroxy-1-alkylbenzene by alkyl protection, China, , ,

Méthode de production 7

Conditions de réaction

1.1 Reagents: Zinc Catalysts: Iodine Solvents: Dimethylacetamide ; rt

1.2 24 h, 80 °C

1.2 24 h, 80 °C

Référence

- A Nickel(II)-Mediated Thiocarbonylation Strategy for Carbon Isotope Labeling of Aliphatic Carboxamides, Chemistry - A European Journal, 2021, 27(24), 7114-7123

Méthode de production 8

Conditions de réaction

1.1 Reagents: Zinc bromide Solvents: Tetrahydrofuran , Hexane ; 40 min, 0 °C

Référence

- Palladium-catalysed regio- and stereoselective arylative substitution of γ,δ-epoxy-α,β-unsaturated esters and amides by sodium tetraaryl borates, Organic & Biomolecular Chemistry, 2020, 18(32), 6378-6383

Méthode de production 9

Conditions de réaction

1.1 Reagents: Chlorotrimethylsilane , Zinc Solvents: 1,4-Dioxane ; 17 h, 100 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Référence

- Palladium-catalyzed cross-coupling of silyl electrophiles with alkylzinc halides: a silyl-Negishi reaction, Journal of the American Chemical Society, 2017, 139(23), 7741-7744

Méthode de production 10

Conditions de réaction

1.1 Reagents: Zinc ; 10 min, heated; rt

1.2 Reagents: 1,2-Dibromoethane Solvents: Dimethylacetamide

1.3 rt; 8 - 12 h, rt → 70 °C

1.2 Reagents: 1,2-Dibromoethane Solvents: Dimethylacetamide

1.3 rt; 8 - 12 h, rt → 70 °C

Référence

- Csp3-Csp3 Bond-Forming Reductive Elimination from Well-Defined Copper(III) Complexes, Journal of the American Chemical Society, 2019, 141(7), 3153-3159

Méthode de production 11

Conditions de réaction

1.1 Reagents: Zinc , Iodine Solvents: Dimethylacetamide ; 10 min, rt

1.2 3 h, 80 °C

1.2 3 h, 80 °C

Référence

- Docking study and biological evaluation of pyrrolidine-based iminosugars as pharmacological chaperones for Gaucher disease, Organic & Biomolecular Chemistry, 2016, 14(3), 1039-1048

Méthode de production 12

Conditions de réaction

1.1 Reagents: Sodium tert-butoxide , Zinc Solvents: tert-Butanol ; 1 h, reflux

1.2 Solvents: Methylcyclohexane ; 3 h, 80 °C

1.2 Solvents: Methylcyclohexane ; 3 h, 80 °C

Référence

- Process for activation of metallic zinc for direct synthesis of alkylzinc halides, World Intellectual Property Organization, , ,

Méthode de production 13

Conditions de réaction

1.1 Reagents: Zinc

Référence

- Organozinc reagents prepared from highly active zinc, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-5

Méthode de production 14

Conditions de réaction

1.1 Reagents: Zinc bromide Solvents: Tetrahydrofuran , Hexane ; -60 °C; -60 °C → 10 °C; 1 h, 10 °C

Référence

- Preparation of 2,2-difluoro-2-[(1,3-dioxo-1H,2H-benz[de]isoquinolin-2-yl)oxy]acetic acid esters as acid generators for chemically amplified positive photosensitive resin compositions, photosensitive dry film, production method for photosensitive dry film, and production method for patterned resist film, World Intellectual Property Organization, , ,

Méthode de production 15

Conditions de réaction

1.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 3 h, reflux

Référence

- Investigation of new synthetic methods of 3,5-dihydroxyamylbenzene, Zhejiang Huagong, 2016, 47(6), 5-6

Méthode de production 16

Conditions de réaction

1.1 Reagents: Zinc Catalysts: Iodine Solvents: Dimethylformamide ; 5 min, 70 °C

1.2 overnight, 70 °C

1.2 overnight, 70 °C

Référence

- Evidence of increased hydrophobicity and dynamics inside the tail region of glycolipid self-assemblies using 2-n-alkyl-pyrene derivatives to probe different locations, Langmuir, 2019, 35(29), 9584-9592

Méthode de production 17

Conditions de réaction

1.1 Reagents: Naphthalene , Lithium Solvents: Tetrahydrofuran ; 2 h, rt

1.2 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 15 min, rt

1.3 18 h, rt

1.2 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 15 min, rt

1.3 18 h, rt

Référence

- An atom economical method for the direct synthesis of quinoline derivatives from substituted o-nitrotoluenes, Chemical Communications (Cambridge, 2015, 51(14), 2911-2914

Méthode de production 18

Conditions de réaction

1.1 Reagents: Zinc Catalysts: Iodine Solvents: 1,3-Dimethyl-2-imidazolidinone ; 12 h, 70 °C

Référence

- The Role of LiBr and ZnBr2 on the Cross-Coupling of Aryl Bromides with Bu2Zn or BuZnBr, Chemistry - A European Journal, 2019, 25(69), 15751-15754

Méthode de production 19

Conditions de réaction

1.1 Reagents: Chlorotrimethylsilane , Zinc Solvents: 1,4-Dioxane ; 17 h, rt → 100 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Référence

- Method for preparing silahydrocarbons, World Intellectual Property Organization, , ,

Méthode de production 20

Conditions de réaction

1.1 Reagents: Zinc Catalysts: Iodine Solvents: Dimethylacetamide ; rt

1.2 3 - 4 h, 80 °C

1.2 3 - 4 h, 80 °C

Référence

- Palladium-catalyzed coupling of α-halo vinylphosphonate and α-phosphonovinyl sulfonate with alkylzincs: straightforward and versatile synthesis of α-alkyl vinylphosphonates, Organic Chemistry Frontiers, 2018, 5(9), 1457-1461

Butylzinc bromide, 0.50 M in THF Raw materials

Butylzinc bromide, 0.50 M in THF Preparation Products

Butylzinc bromide, 0.50 M in THF Littérature connexe

-

Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

92273-73-9 (Butylzinc bromide, 0.50 M in THF) Produits connexes

- 1212823-19-2(3-(2,5-Dimethylpyrrolidin-1-yl)piperidine)

- 2351969-47-4(Tert-butyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate)

- 895864-16-1(N-(cyanomethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide)

- 2137903-08-1(N-methyl-N-(1-methylpiperidin-4-yl)-3-nitropyridin-2-amine)

- 22721-16-0(5-Bromo-2-(methylamino)benzoic acid)

- 1208074-75-2(2-Bromo-3,6-difluorotoluene)

- 1251608-45-3(N-{1-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonylpiperidin-4-yl}-4-methylbenzamide)

- 1247435-59-1(1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonamide)

- 2229124-52-9(5-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl-1,3-oxazolidin-2-one)

- 56601-68-4(ethyl 4-pyridin-4-yl-1,3-thiazole-2-carboxylatehydrobromide)

Fournisseurs recommandés

钜澜化工科技(青岛)有限公司

Membre gold

Fournisseur de Chine

Lot

Nanjing jingzhu bio-technology Co., Ltd.

Membre gold

Fournisseur de Chine

Lot

Suzhou Senfeida Chemical Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Jinan Hanyu Chemical Co.,Ltd.

Membre gold

Fournisseur de Chine

Lot